2',6'-Diethyl-2-phenylacetanilide
Description
2',6'-Diethyl-2-phenylacetanilide (hypothetical structure based on nomenclature) is an acetanilide derivative featuring ethyl substituents at the 2' and 6' positions of the phenyl ring and a phenylacetamide group at the 2-position. Acetanilide derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and organic synthesis due to their tunable solubility, stability, and bioactivity .
Properties
CAS No. |
65807-74-1 |
|---|---|
Molecular Formula |
C18H21NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N-(2,6-diethylphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C18H21NO/c1-3-15-11-8-12-16(4-2)18(15)19-17(20)13-14-9-6-5-7-10-14/h5-12H,3-4,13H2,1-2H3,(H,19,20) |
InChI Key |
HWHDNVXLYPKXRN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2’,6’-Diethyl-2-phenylacetanilide typically involves the reaction of 2,6-diethylaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2’,6’-Diethyl-2-phenylacetanilide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Scientific Research Applications
2’,6’-Diethyl-2-phenylacetanilide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.
Mechanism of Action
The mechanism of action of 2’,6’-Diethyl-2-phenylacetanilide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on acetanilide derivatives with variations in substituents, highlighting differences in molecular properties, applications, and safety profiles.
Table 1: Structural and Physical Properties of Analogous Acetanilides
Key Observations:
Substituent Effects on Solubility :
- The 2',6'-dimethyl derivative () exhibits moderate hydrophobicity (log10ws = -1.77), making it suitable for lipid-based formulations. Chloro or fluoro substituents () likely enhance electronegativity and alter solubility, though specific data are unavailable .
- Ethyl groups (hypothetical in 2',6'-diethyl) may further reduce solubility compared to methyl, impacting bioavailability .
Thermal Stability :
- The 2',6'-dimethyl analog () has a high melting point (~601°C), suggesting robust thermal stability ideal for high-temperature synthesis processes. Chloro or fluoro derivatives may exhibit lower stability due to weaker C–X bonds .
Applications: Pharmaceuticals: Chloroacetanilides () are intermediates in analgesics and anesthetics. The diethylaminoethyl variant () may interact with neural receptors due to its tertiary amine structure . Agrochemicals: Fluoro-substituted acetanilides () are leveraged in herbicide development due to fluorine’s electronegativity and metabolic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
